molecular formula C27H30O4 B13767175 Estradiol 17-acetate 3-benzoate CAS No. 4954-17-0

Estradiol 17-acetate 3-benzoate

Cat. No.: B13767175
CAS No.: 4954-17-0
M. Wt: 418.5 g/mol
InChI Key: CRJBVQYNQZNAOQ-RYIFMDQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 17-acetate 3-benzoate is a synthetic estrogen compound derived from estradiol, a naturally occurring hormone in the human body. This compound is a dual ester of estradiol, combining both acetate and benzoate groups. It is primarily used in hormone replacement therapy and various medical treatments due to its potent estrogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of estradiol 17-acetate 3-benzoate typically involves the esterification of estradiol with acetic anhydride and benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

Estradiol 17-acetate 3-benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding estradiol, acetic acid, and benzoic acid.

    Oxidation: The compound can be oxidized to form estrone derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Hydrolysis: Estradiol, acetic acid, benzoic acid.

    Oxidation: Estrone derivatives.

    Reduction: Estradiol.

Scientific Research Applications

Estradiol 17-acetate 3-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Employed in hormone replacement therapy, treatment of menopausal symptoms, and certain cancers.

    Industry: Utilized in the formulation of pharmaceuticals and hormone-based therapies.

Mechanism of Action

Estradiol 17-acetate 3-benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and maintenance of reproductive tissues .

Comparison with Similar Compounds

Similar Compounds

    Estradiol benzoate: A single ester of estradiol, used in similar medical applications.

    Estradiol acetate: Another single ester of estradiol, with slightly different pharmacokinetic properties.

    Estradiol cypionate: A longer-acting ester of estradiol, used for prolonged hormone therapy.

Uniqueness

Estradiol 17-acetate 3-benzoate is unique due to its dual ester structure, which may offer distinct pharmacokinetic advantages, such as improved bioavailability and sustained release compared to single esters. This dual esterification can potentially enhance its therapeutic efficacy and reduce the frequency of administration.

Properties

CAS No.

4954-17-0

Molecular Formula

C27H30O4

Molecular Weight

418.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1

InChI Key

CRJBVQYNQZNAOQ-RYIFMDQWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.